molecular formula C8H12N2O3 B13353336 Ethyl 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate

Ethyl 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B13353336
M. Wt: 184.19 g/mol
InChI Key: VVDPIVYKJYZMCT-UHFFFAOYSA-N
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Description

Ethyl 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that contains a pyrazole ring

Properties

IUPAC Name

ethyl 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-2-13-8(12)7-5-6(3-4-11)9-10-7/h5,11H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDPIVYKJYZMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The intermediate product is then reacted with ethylene oxide to introduce the hydroxyethyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to introduce various functional groups onto the pyrazole ring.

Major Products Formed

    Oxidation: Formation of Ethyl 5-(2-carboxyethyl)-1H-pyrazole-3-carboxylate.

    Reduction: Formation of Ethyl 5-(2-hydroxyethyl)-1H-pyrazole-3-methanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds such as:

    Ethyl 5-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate: Differing in the position of the carboxylate group on the pyrazole ring.

    Ethyl 5-(2-hydroxyethyl)-1H-imidazole-3-carboxylate: Containing an imidazole ring instead of a pyrazole ring.

    Ethyl 5-(2-hydroxyethyl)-1H-pyrazole-3-acetate: Containing an acetate group instead of a carboxylate group.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various applications.

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